molecular formula C7H8FNO B15290347 1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone

1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B15290347
M. Wt: 141.14 g/mol
InChI Key: IALAVMFOMDFUIF-UHFFFAOYSA-N
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Description

Ethanone,1-(5-fluoro-1-methyl-1H-pyrrol-2-yl)-(9ci) is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the compound can significantly alter its chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone,1-(5-fluoro-1-methyl-1H-pyrrol-2-yl)-(9ci) typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Acylation: The final step involves the acylation of the pyrrole ring with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Ethanone,1-(5-fluoro-1-methyl-1H-pyrrol-2-yl)-(9ci) would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards the target.

Comparison with Similar Compounds

Similar Compounds

    Ethanone,1-(5-chloro-1-methyl-1H-pyrrol-2-yl): Similar structure but with a chlorine atom instead of fluorine.

    Ethanone,1-(5-bromo-1-methyl-1H-pyrrol-2-yl): Similar structure but with a bromine atom instead of fluorine.

    Ethanone,1-(5-iodo-1-methyl-1H-pyrrol-2-yl): Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Ethanone,1-(5-fluoro-1-methyl-1H-pyrrol-2-yl)-(9ci) can significantly alter its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine atoms can increase the lipophilicity, metabolic stability, and binding affinity of the compound, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

1-(5-fluoro-1-methylpyrrol-2-yl)ethanone

InChI

InChI=1S/C7H8FNO/c1-5(10)6-3-4-7(8)9(6)2/h3-4H,1-2H3

InChI Key

IALAVMFOMDFUIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(N1C)F

Origin of Product

United States

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